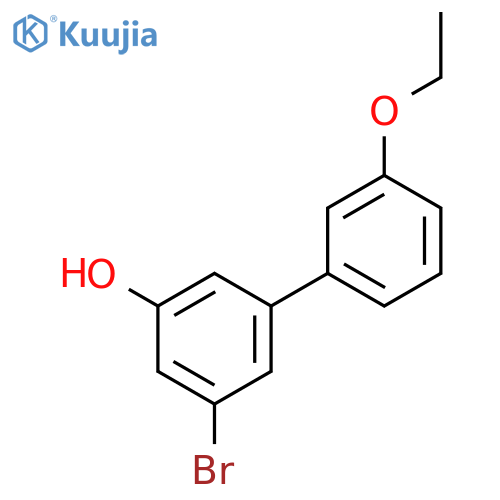

Cas no 1261947-57-2 (5-(3-Ethoxyphenyl)-3-bromophenol)

1261947-57-2 structure

商品名:5-(3-Ethoxyphenyl)-3-bromophenol

CAS番号:1261947-57-2

MF:C14H13BrO2

メガワット:293.155823469162

MDL:MFCD18316082

CID:2765319

PubChem ID:53221805

5-(3-Ethoxyphenyl)-3-bromophenol 化学的及び物理的性質

名前と識別子

-

- 1261947-57-2

- 5-(3-ETHOXYPHENYL)-3-BROMOPHENOL

- MFCD18316082

- DTXSID80686407

- 5-(3-Ethoxyphenyl)-3-bromophenol, 95%

- 5-Bromo-3'-ethoxy[1,1'-biphenyl]-3-ol

- 5-(3-Ethoxyphenyl)-3-bromophenol

-

- MDL: MFCD18316082

- インチ: InChI=1S/C14H13BrO2/c1-2-17-14-5-3-4-10(8-14)11-6-12(15)9-13(16)7-11/h3-9,16H,2H2,1H3

- InChIKey: OWKSIQOFTVJOJK-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 292.00989Da

- どういたいしつりょう: 292.00989Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

- 疎水性パラメータ計算基準値(XlogP): 4.2

5-(3-Ethoxyphenyl)-3-bromophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB322288-5g |

5-(3-Ethoxyphenyl)-3-bromophenol, 95%; . |

1261947-57-2 | 95% | 5g |

€1159.00 | 2025-02-21 | |

| abcr | AB322288-5 g |

5-(3-Ethoxyphenyl)-3-bromophenol, 95%; . |

1261947-57-2 | 95% | 5g |

€1159.00 | 2023-04-26 |

5-(3-Ethoxyphenyl)-3-bromophenol 関連文献

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

1261947-57-2 (5-(3-Ethoxyphenyl)-3-bromophenol) 関連製品

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261947-57-2)

清らかである:99%

はかる:5g

価格 ($):687.0